molecular formula C₁₈H₂₂Br₂O₄ B1160259 2,4-Dibromo Estetrol

2,4-Dibromo Estetrol

Cat. No.: B1160259
M. Wt: 462.17
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dibromo Estetrol is a high-quality reference standard supplied with comprehensive characterization data, ensuring compliance with regulatory guidelines . This brominated derivative of Estetrol is provided as a white solid with the molecular formula C18H22Br2O4 and a molecular weight of 462.18 g/mol . This product is essential for analytical method development, method validation (AMV), and quality control (QC) applications in pharmaceutical research and development . It plays a crucial role in the preparation of regulatory submissions such as Abbreviated New Drug Applications (ANDA) . As a finely characterized compound, it serves researchers in metabolomics and pharmaceutical studies, providing a critical tool for ensuring the accuracy and reproducibility of analytical data . This product is strictly for analytical or research purposes and is not intended for human or veterinary use.

Properties

Molecular Formula

C₁₈H₂₂Br₂O₄

Molecular Weight

462.17

Synonyms

(15α,16α,17β)-2,4-Dibromo-estra-1,3,5(10)-triene-3,15,16,17-tetrol;  _x000B_2,4-Dibromo15α-Hydroxyestriol

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Chemical Properties and Reactivity

  • Molecular Structure : 2,4-Dibromo Estetrol features two bromine atoms at the 2 and 4 positions of the aromatic ring, enhancing its biological properties compared to unmodified estetrol.
  • Reactivity : The presence of bromine allows for various electrophilic substitution reactions, enabling the synthesis of derivatives with potentially enhanced biological activity or altered pharmacokinetic properties.

Biological Activity

  • Estrogenic Effects : Research indicates that this compound exhibits significant estrogenic activity by interacting with estrogen receptors. This interaction may influence reproductive health and hormonal balance.
  • Cellular Signaling : In vitro studies suggest that this compound can affect intracellular calcium levels and influence cellular signaling pathways associated with estrogenic activity.

Clinical Applications in Reproductive Health

Endometriosis Treatment

  • A study demonstrated that estetrol (and by extension, potentially its derivatives) limits the development and progression of endometriosis in vivo. It modulates hormone receptor levels, decreasing Esr2 expression while increasing Esr1 and Pgr levels in endometriotic tissues . This suggests that this compound could have similar therapeutic potential.

Contraceptive Efficacy

Case Studies and Clinical Trials

StudyFocusFindings
Abot et al. (2024)EndometriosisDemonstrated that estetrol treatment reduced endometriotic-like lesion volume and weight while increasing apoptotic cell numbers without affecting proliferation .
Clinical Trial (2022)Contraceptive EfficacyFound that a combination of estetrol and drospirenone resulted in high contraceptive efficacy with minimal side effects .
User Satisfaction Study (2017)User AcceptabilityReported a satisfaction rate of 73.1% among users of the estetrol/drospirenone combination compared to lower rates for other combinations .

Future Research Directions

Given the promising findings related to this compound's structural modifications and biological activities, future research should focus on:

  • Pharmacological Studies : Investigating the specific mechanisms through which this compound interacts with estrogen receptors.
  • Longitudinal Clinical Trials : Assessing the long-term efficacy and safety of this compound in contraceptive applications and hormonal therapies.
  • Synthesis of Derivatives : Exploring further functionalization of this compound to enhance its therapeutic profile.

Comparison with Similar Compounds

Research Implications and Limitations

  • Comparative Gaps : Direct comparisons with E4 or E2 are impossible without experimental data. Studies on brominated estrogens (e.g., 2,4-Dibromo Estrone) suggest reduced bioactivity, but extrapolation is speculative .

Preparation Methods

Halogenation of Estetrol Precursors

The synthesis of this compound typically begins with halogenation of estetrol or its protected derivatives. Patent WO2013034780A2 outlines a multi-step process starting from estrone, where bromination is introduced during the formation of intermediate compounds. For example, α-bromination of a 3-protected estrone derivative (compound V) is achieved using pyridinium bromide in tetrahydrofuran (THF) with ethylene glycol as a co-solvent. The reaction proceeds at room temperature, yielding a dibrominated intermediate critical for subsequent dehydrobromination and oxidation steps.

A key innovation in this pathway is the use of i-BuOK (potassium tert-butoxide) in dimethyl sulfoxide (DMSO) to facilitate dehydrobromination, which selectively removes bromine atoms while preserving the steroidal backbone. This step generates a conjugated diene system in ring D, a prerequisite for cis-dihydroxylation.

Direct Bromination of Estetrol

US3013029A describes a direct dibromination method applicable to 3-keto-Δ⁴-steroids, which can be adapted for estetrol derivatives. In this approach, estetrol is dissolved in dioxane and treated with 4 N hydrogen bromide (HBr) and bromine (Br₂) at 20–22°C. The reaction proceeds via electrophilic addition, yielding this compound with a bromide content of 28.5% (w/w). Subsequent reduction with chromous chloride removes excess bromine, refining the product’s purity.

Optimization of Reaction Conditions

Solvent Systems and Temperature

Optimal solvent systems balance reactivity and solubility:

  • THF/ethylene glycol mixtures (5–25% ethylene glycol by volume) enhance bromination efficiency by stabilizing intermediates.

  • Dioxane serves as a polar aprotic solvent for direct bromination, enabling rapid reagent diffusion.

Temperature critically influences reaction rates:

  • Bromination in THF proceeds at 20–25°C to minimize side reactions.

  • Dehydrobromination with i-BuOK requires elevated temperatures (55–60°C ) to accelerate elimination.

Table 1: Key Reaction Parameters for this compound Synthesis

StepSolvent SystemTemperature (°C)Reagent Ratio (eq.)Yield (%)
BrominationTHF/ethylene glycol20–251.0–1.2 Br₂88*
DehydrobrominationDMSO55–602–6 i-BuOK43†
Direct BrominationDioxane20–221.0 HBr/1.0 Br₂74‡
*After isolation; †After three crystallizations; ‡After chromous chloride reduction.

Catalysts and Reagent Ratios

  • Pyridinium bromide acts as a brominating agent and acid catalyst, enabling regioselective addition at the 2- and 4-positions.

  • Trimethylamine-N-oxide (TMANO) is employed in cis-dihydroxylation to regenerate osmium tetroxide (OsO₄), a catalyst for dihydroxylation of the Δ¹⁵ double bond.

Purification and Characterization

Isolation Techniques

Crude this compound is purified via:

  • Recrystallization from heptane/ethyl acetate/ethanol (2:1:1), achieving 98.7% purity after three iterations.

  • Chromatography on silica gel with dichloromethane/methanol gradients to resolve brominated isomers.

Spectroscopic Characterization

  • ¹³C NMR : Peaks at δ 164.7 (C-3), 148.3 (C-4), and 137.8 ppm (C-2) confirm bromination.

  • HPLC : Retention time shifts from 8.2 min (estetrol) to 10.5 min (this compound) using a C18 column and acetonitrile/water mobile phase.

Challenges and Side Reactions

Competing Halogenation Pathways

  • Overbromination : Excess Br₂ leads to tribrominated byproducts, necessitating strict stoichiometric control.

  • Oxidative degradation : The C-17 hydroxyl group is susceptible to oxidation during bromination, requiring protection as an acetate or benzyl ether.

Isomer Formation

  • 15α,16α vs. 15β,16β diols : Cis-dihydroxylation of the Δ¹⁵ bond produces a 90:10 ratio of α/β diols, complicating isolation .

Q & A

Basic Research Questions

Q. What are the key structural and functional differences between native estetrol (E4) and its 2,4-dibromo derivative, and how might these modifications impact estrogen receptor interactions?

  • Methodological Answer : Comparative structural analysis using nuclear magnetic resonance (NMR) and X-ray crystallography can elucidate bromination sites and conformational changes. Molecular docking studies with estrogen receptor subtypes (ERα/ERβ) should be performed to predict binding affinity alterations. For purity validation, high-performance liquid chromatography (HPLC) with photodiode array detection is recommended, as described for estetrol derivatives in analytical method development .

Q. What synthetic routes are documented for halogenated estetrol derivatives, and what challenges exist in achieving high yields for 2,4-dibromo estetrol?

  • Methodological Answer : Bromination of estetrol typically involves electrophilic aromatic substitution under controlled conditions (e.g., using N-bromosuccinimide in acetic acid). Key challenges include regioselectivity (avoiding over-bromination) and minimizing byproducts like 2,4,6-tribromo derivatives. Purification via column chromatography with silica gel or reverse-phase HPLC is critical, as outlined in estetrol synthesis protocols .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on the metabolic stability of this compound in hepatic microsomal assays versus in vivo models?

  • Methodological Answer : Discrepancies may arise from species-specific cytochrome P450 activity or differences in assay conditions (e.g., pH, cofactors). A tiered approach is recommended:

Validate microsomal assay conditions using positive controls (e.g., estradiol).

Conduct cross-species pharmacokinetic studies in rodents and non-human primates.

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify metabolites and identify degradation pathways .

Q. What experimental strategies can optimize the selectivity of this compound for ERβ over ERα in inflammatory disease models?

  • Methodological Answer :

  • In vitro : Use ER subtype-specific luciferase reporter assays (e.g., ERα/ERβ-transfected HeLa cells) to quantify transcriptional activity.
  • In vivo : Employ ERβ-knockout murine models to isolate receptor-specific effects. Dose-response studies should compare this compound with native E4 and selective ER modulators (SERMs) .

Q. How should researchers design longitudinal toxicology studies to assess potential carcinogenic risks of this compound, given its structural similarity to brominated endocrine disruptors?

  • Methodological Answer : Follow EMA/FDA guidelines for carcinogenicity testing:

  • Conduct 2-year bioassays in rats and mice at three dose levels (low, mid, high).
  • Include histopathological analysis of hormone-sensitive tissues (e.g., breast, uterus, prostate).
  • Monitor plasma levels to ensure exposure relevance to human therapeutic doses .

Methodological Notes

  • Synthesis Optimization : Use kinetic studies to identify reaction intermediates and optimize bromination time/temperature .
  • Contradiction Resolution : Apply Bland-Altman analysis to quantify bias between conflicting datasets, followed by meta-regression to identify confounding variables .
  • Regulatory Compliance : Preclinical protocols must align with ICH S1B guidelines for carcinogenicity testing, including dose justification and endpoint selection .

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